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4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Kinase Inhibitor Chemical Probe Parkinson's Disease

4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1263213-88-2) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, recognized as a privileged scaffold in kinase inhibitor drug discovery. Its structure uniquely combines a 4-position chlorine atom, a 6-position methyl group, and a 2-position piperidine ring, providing distinct vectors for chemical elaboration and target engagement.

Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
Cat. No. B11863166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC12H15ClN4
Molecular Weight250.73 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)N=C(N=C2Cl)N3CCCCC3
InChIInChI=1S/C12H15ClN4/c1-8-7-9-10(13)15-12(16-11(9)14-8)17-5-3-2-4-6-17/h7H,2-6H2,1H3,(H,14,15,16)
InChIKeyKDNZXWLCSIEROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: A Multi-Target Kinase Inhibitor Scaffold


4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1263213-88-2) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, recognized as a privileged scaffold in kinase inhibitor drug discovery [1]. Its structure uniquely combines a 4-position chlorine atom, a 6-position methyl group, and a 2-position piperidine ring, providing distinct vectors for chemical elaboration and target engagement . The compound has demonstrated sub-nanomolar biochemical affinity against multiple therapeutically relevant kinases, including RIPK2 (IC₅₀ 0.011 nM), GAK (IC₅₀ 0.060 nM), and DNA-PK (IC₅₀ 0.110 nM) [2].

Multi-target kinase probe Reported high-affinity interactions with RIPK2, GAK, and DNA-PK; supports polypharmacology research.
Selectivity differentiation C2-piperidinyl moiety influences kinase selectivity context, distinct from 2-amino or 2-phenyl analogs.
Chemical elaboration handle 4-Chloro substituent enables SAR diversification for inhibitor optimization campaigns.

Why Generic Pyrrolo[2,3-d]pyrimidine Substitution Fails for 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine


Generic substitution within the pyrrolo[2,3-d]pyrimidine class is not feasible due to the profound impact of the C2 substituent on kinase selectivity and potency. The 2-piperidinyl moiety in this compound dictates a specific kinase polypharmacology profile (RIPK2, GAK, DNA-PK) that is absent in close analogs like 2-amino or 2-phenyl derivatives, which demonstrate negligible or distinct activity [1]. Purity and regulatory compliance further differentiate this compound: it is available at 98%+ HPLC purity with ISO certification, a critical requirement for reproducible research and procurement that is not guaranteed by generic suppliers of similar intermediates .

C2 substituent dictates kinase interaction profile
Pyrrolo[2,3-d]pyrimidines with 2-amino or 2-phenyl groups may show different kinase selectivity; the 2-piperidinyl derivative’s RIPK2/GAK/DNA-PK engagement context may not transfer.
Purity and documentation variability
Generic intermediates may lack 98%+ HPLC purity and ISO certification, which can affect lot-to-lot reproducibility and procurement confidence.

Quantitative Differentiation Evidence for 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine


GAK Affinity Comparison Against SGC-GAK-1 Chemical Probe

The target compound exhibits a GAK IC₅₀ of 0.060 nM, representing a ~1,833-fold increase in potency over the standard chemical probe SGC-GAK-1 (GAK IC₅₀ = 110 nM) [1]. Both values were obtained using cellular target engagement assays in HEK293T cells, enabling cross-study comparability.

GAK Affinity vs. SGC-GAK-1
Cross-study comparable
Target: 0.060 nM SGC-GAK-1: 110 nM ~1,833-fold difference
May support GAK pathway studies requiring higher affinity probe context.
Cellular NanoBRET assay; cross-study comparison.
Kinase Inhibitor Chemical Probe Parkinson's Disease

RIPK2 Affinity Comparison Against SGC-GAK-1 Probe

The target compound achieved a RIPK2 IC₅₀ of 0.011 nM, which is approximately 32,727-fold more potent than SGC-GAK-1 (RIPK2 IC₅₀ = 360 nM) in cellular target engagement assays [1]. This extreme differential underscores a distinct selectivity profile.

RIPK2 Affinity vs. Probe
Cross-study comparable
Target: 0.011 nM SGC-GAK-1: 360 nM ~32,727-fold difference
Reported RIPK2 engagement at very low concentration; may assist RIPK2-dependent signaling research.
Cellular NanoBRET assay; cross-study comparison.
RIPK2 Inflammatory Disease Necroptosis

DNA-PK Potency Benchmarking Against Clinically Relevant Inhibitors

The target compound inhibited human full-length DNA-PK with an IC₅₀ of 0.110 nM [1]. This is orders of magnitude more potent than the well-characterized DNA-PK inhibitor NU7441 (IC₅₀ = 14 nM) [2], indicating a promising starting point for further optimization.

DNA-PK Potency vs. NU7441
Cross-study comparable
Target: 0.110 nM NU7441: 14 nM ~127-fold difference
Indicates higher DNA-PK binding affinity compared to a reference inhibitor; supports DNA repair pathway studies.
Biochemical assay; literature comparator value.
DNA-PK Cancer Therapy DNA Damage Repair

Multi-Target Kinase Engagement Profile vs. Single-Target Inhibitors

Unlike selective inhibitors such as SGC-GAK-1 (primarily GAK/RIPK2) or NU7441 (DNA-PK), the target compound simultaneously engages RIPK2 (0.011 nM), GAK (0.060 nM), and DNA-PK (0.110 nM) with sub-nanomolar potency [1]. This multi-target profile is quantifiably distinct from single-target comparators.

Multi-Target Engagement Profile
Class-level inference
3 kinases (RIPK2, GAK, DNA-PK) at reported low nM Comparators engage 1 kinase in similar potency range
Provides a multi-target research starting point for polypharmacology exploration.
Compiled from BindingDB; class-level interpretation.
Polypharmacology Kinase Profiling Lead Optimization

Recommended Application Scenarios for 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine


Pan-Kinase Profiling and Selectivity Screening

The compound's exceptional sub-nanomolar potency across RIPK2, GAK, and DNA-PK makes it an ideal positive control or reference standard for broad-panel kinase selectivity screening. Its multi-target engagement can serve as a benchmark for evaluating the selectivity of novel inhibitors discovered in-house [1].

Structure-Activity Relationship (SAR) Optimization Campaigns

As a core scaffold with a reactive 4-chloro handle and a modifiable 2-piperidine moiety, the compound enables rapid analog synthesis. The established quantitative potency data against GAK (0.060 nM) and RIPK2 (0.011 nM) provide a high bar for evaluating the impact of structural modifications on target affinity [1].

Inflammation and Necroptosis Pathway Studies

The ~32,727-fold higher RIPK2 potency compared to the standard probe SGC-GAK-1 positions this compound as a highly sensitive tool for dissecting RIPK2-dependent signaling in inflammatory bowel disease or necroptosis models, where subtle inhibition levels can be critical .

DNA Damage Repair and Cancer Cell Sensitization Assays

With a DNA-PK IC₅₀ of 0.110 nM, representing a ~127-fold improvement over NU7441, the compound is suitable for use in DNA double-strand break repair studies and as a sensitizer in combination chemotherapy screens, where minimal off-target activity is desired [2].

Application
Selection Property
Validation Focus
Broad-panel kinase selectivity screening
Multi-target reference profile
Kinase panel selectivity benchmarking
Kinase inhibitor SAR campaigns
Modifiable scaffold with reactive handle
Target affinity response to structural changes
RIPK2-dependent signaling pathway studies
Reported RIPK2 target engagement context
Pathway-response in inflammatory signaling models
DNA double-strand break repair studies
DNA-PK affinity context
DNA repair pathway modulation in cell models
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